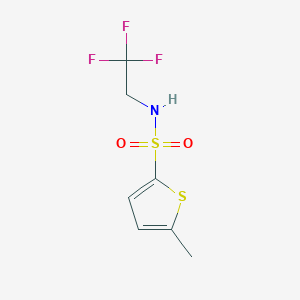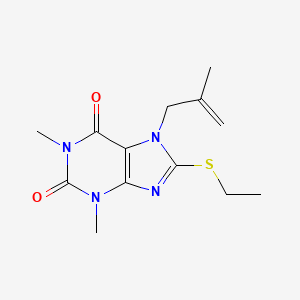
Valeraldehyde-O-pentafluorophenylmethyl-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeraldehyde-O-pentafluorophenylmethyl-oxime, also known as Pentanal-O-pentafluorophenylmethyl-oxime or Valeraldehyde O-2,3,4,5,6-PFBHA-oxime, is an analytical standard . It has the empirical formula C12H12F5NO and a molecular weight of 281.22 .
Molecular Structure Analysis
The molecule contains a total of 31 atoms: 12 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 5 Fluorine atoms .Physical And Chemical Properties Analysis
This compound is an analytical standard with an assay of ≥98.0% (GC). It has a limited shelf life, with the expiry date indicated on the label. It is suitable for techniques such as HPLC and gas chromatography (GC). The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Organic Synthesis
The catalytic enantioselective β-hydroxylation of α,β-unsaturated aldehydes using derivatives of Valeraldehyde-O-pentafluorophenylmethyl-oxime leads to the production of chiral carbonyl β-oxime ethers. These compounds are of interest due to their applications in synthesizing sex pheromone analogues, anti-inflammatory agents, and analogues of penicillin and cephalosporin. This process can be performed on a gram scale, maintaining high enantioselectivity and yield, indicating its potential for large-scale applications in pharmaceutical and agrochemical industries (Bertelsen et al., 2007).
Oxidation Processes and Chemical Synthesis
The cerium(IV) oxidation of Valeraldehyde is a precursor in the synthesis of valeric acid, a compound with extensive industrial applications, including plasticizers, lubricants, and solvents. This study highlights the role of surfactants in enhancing the oxidation rate, presenting a methodological advancement in the efficient synthesis of industrially relevant chemicals (Ghosh et al., 2015).
Analytical Chemistry Applications
This compound derivatives are utilized in the chromatographic determination of aldehydes in gaseous and air samples, contributing to environmental monitoring and analysis. These derivatives offer superior volatility and sensitivity for gas chromatographic detection, facilitating the assessment of air quality and the investigation of aldehydes' role in air pollution (Nishikawa & Sakai, 1995).
Bioconjugation and Chemical Biology
The formation of oximes and hydrazones using this compound derivatives is critical in bioconjugation strategies. These reactions enable the linkage of biomolecules for various applications, including drug delivery systems and the development of novel biomaterials. Recent advancements have led to faster and more versatile conjugation methods, enhancing the potential for innovative treatments and diagnostics (Kölmel & Kool, 2017).
Glucosinolate Biosynthesis Research
Research into the biosynthesis of glucosinolates, a class of compounds found in certain plants with potential anticancer properties, has identified this compound derivatives as specific precursors. This insight is crucial for understanding the metabolic pathways involved in glucosinolate production and for developing bioengineering approaches to enhance the nutritional value of crop plants (Lee & Serif, 1971).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVUQQBKUBLHIZ-BLLMUTORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932710-56-0 |
Source


|
| Record name | 932710-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)



![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)
